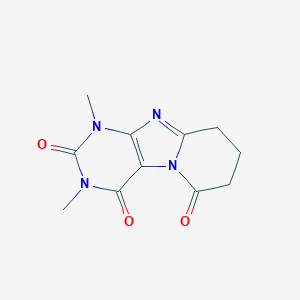

Theophylline-8-butyric acid lactam

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N4O3 |

|---|---|

Molecular Weight |

248.24 g/mol |

IUPAC Name |

1,3-dimethyl-8,9-dihydro-7H-purino[7,8-a]pyridine-2,4,6-trione |

InChI |

InChI=1S/C11H12N4O3/c1-13-9-8(10(17)14(2)11(13)18)15-6(12-9)4-3-5-7(15)16/h3-5H2,1-2H3 |

InChI Key |

DZALUXBKGNYKAJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3C(=N2)CCCC3=O |

Origin of Product |

United States |

Contextualizing Theophylline Derivatives in Organic Synthesis and Biochemical Tooling

Theophylline (B1681296), a methylxanthine compound naturally found in tea, is well-known for its therapeutic applications in respiratory diseases. ontosight.aiontosight.ai Its core structure, 1,3-dimethylxanthine, has served as a versatile scaffold for organic chemists. chemicalbook.comnih.gov The modification of theophylline at its various positions allows for the synthesis of a wide array of derivatives with altered physicochemical and biological properties. ontosight.ai These modifications are a common strategy in drug development, aiming to enhance therapeutic efficacy, improve safety profiles, or fine-tune pharmacokinetic parameters. ontosight.aiontosight.ai

Theophylline and its derivatives function through several mechanisms, including the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors. ontosight.aimedchemexpress.com By inhibiting PDEs, these compounds increase intracellular levels of cyclic AMP, leading to effects like the relaxation of smooth muscles. medchemexpress.com Their ability to block adenosine receptors contributes to their stimulant and bronchodilatory effects. nih.gov In biochemical research, these derivatives are employed as tools to probe cellular pathways involving PDEs and adenosine receptors. mdpi.com The synthesis of novel derivatives often involves multi-step organic reactions, such as alkylation and nucleophilic substitution, to introduce specific functional groups onto the theophylline backbone. ontosight.aiontosight.ai These synthetic efforts have produced compounds with diverse applications, from anti-inflammatory and immunomodulatory agents to potential anticancer therapies. mdpi.comresearchgate.net

Significance of Theophylline 8 Butyric Acid Lactam in Specialized Chemical Synthesis

Theophylline-8-butyric acid lactam, also known as 8-(3-carboxypropyl)theophylline lactam, is a derivative specifically designed for utility in biochemical applications, particularly in the field of immunoassays. merckmillipore.com Its significance lies in its unique chemical reactivity. The lactam functional group makes the molecule highly reactive towards free amino groups, such as those found on proteins. merckmillipore.com

This reactivity allows this compound to act as an efficient coupling agent. It can rapidly form stable amide linkages with proteins in aqueous environments. merckmillipore.com This property is invaluable for creating bioconjugates, where a small molecule (a hapten, in this case, the theophylline (B1681296) moiety) is attached to a larger biomolecule like a protein carrier. These conjugates are essential for developing antibodies and immunoassays for the detection and quantification of theophylline and related compounds.

Historical Development of Theophylline 8 Butyric Acid Lactam Synthesis Methodologies

Precursor Synthesis and Intermediate Formation

The journey to this compound begins with the synthesis of its direct precursor, Theophylline-8-butyric acid. This process involves the introduction of a butyric acid side chain at the 8-position of the theophylline scaffold.

Derivatization of Theophylline to Form Theophylline-8-Butyric Acid

A common and effective method for the synthesis of Theophylline-8-butyric acid commences with a commercially available starting material, 8-bromotheophylline (B15645). The synthesis proceeds via a nucleophilic substitution reaction, where the bromine atom at the C8 position is displaced by a four-carbon chain.

A typical procedure involves the reaction of 8-bromotheophylline with a suitable four-carbon nucleophile. One such approach is the reaction with the sodium salt of a malonic ester derivative, such as diethyl malonate, in the presence of a base like sodium ethoxide. This is followed by alkylation with a 1,3-dihalopropane, subsequent hydrolysis, and decarboxylation to yield the desired butyric acid side chain.

A more direct route involves the alkylation of 8-bromotheophylline with an ester of 4-bromobutyric acid, such as ethyl 4-bromobutyrate, in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The resulting ester is then subjected to hydrolysis, typically under basic conditions using an alkali hydroxide (B78521) like sodium hydroxide, followed by acidification to yield Theophylline-8-butyric acid.

| Reactant 1 | Reactant 2 | Solvent | Base | Product |

| 8-Bromotheophylline | Ethyl 4-bromobutyrate | DMF | K2CO3 | Ethyl theophylline-8-butyrate |

| Ethyl theophylline-8-butyrate | Sodium Hydroxide | Water/Ethanol | - | Theophylline-8-butyric acid |

Generation of Activated Carboxyl Functions

For the subsequent intramolecular cyclization to occur, the carboxylic acid group of Theophylline-8-butyric acid must be activated. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the nitrogen atom of the purine (B94841) ring system.

A widely employed and efficient method for this activation is the use of acetic anhydride. In this process, Theophylline-8-butyric acid is dissolved in acetic anhydride and heated. The acetic anhydride serves a dual purpose: it acts as the solvent and as the activating agent, forming a mixed anhydride with the carboxylic acid. This in-situ generated mixed anhydride is a highly reactive intermediate, primed for the subsequent cyclization step. Other activating agents, such as thionyl chloride or carbodiimides, can also be utilized to form acyl chlorides or activated esters, respectively, though the use of acetic anhydride is particularly convenient for this specific transformation.

Lactam Ring Formation via Cyclization Strategies

The crucial step in the synthesis is the formation of the lactam ring through an intramolecular cyclization of the activated Theophylline-8-butyric acid.

Reflux Conditions and Catalysis in Lactamization Processes

The intramolecular cyclization of the activated Theophylline-8-butyric acid to form the lactam is typically achieved by heating the reaction mixture under reflux. In the case of using acetic anhydride as the activating agent, the solution is gently refluxed for a period of time, often around 30 minutes. The elevated temperature provides the necessary thermal energy to overcome the activation barrier for the intramolecular nucleophilic attack of the N7-H of the purine ring onto the activated carbonyl carbon of the butyric acid side chain.

While the reaction can proceed thermally once the carboxylic acid is activated, the presence of an acid or base catalyst can sometimes facilitate the process, although in the described method with acetic anhydride, it often proceeds without an external catalyst. The acetic acid generated as a byproduct from the formation of the mixed anhydride can contribute to the acidic environment of the reaction.

| Starting Material | Reagent/Solvent | Condition | Duration | Product |

| Theophylline-8-butyric acid | Acetic Anhydride | Reflux | 30 minutes | This compound |

Purification and Isolation Techniques for this compound

Following the cyclization reaction, the desired this compound needs to be isolated and purified from the reaction mixture, which may contain unreacted starting material, byproducts, and the solvent.

Crystallization and Solvent-Based Purification Protocols

A common and effective method for the purification of this compound is crystallization. Upon cooling the reaction mixture after the reflux period, the lactam product, being less soluble in the acetic anhydride/acetic acid mixture at lower temperatures, crystallizes out of the solution.

To enhance the purity of the crystalline product, it is typically collected by filtration and then washed with suitable organic solvents. Ethers, such as diethyl ether, and alkanes, like hexane, are often used for washing the collected crystals. These solvents are chosen for their ability to dissolve residual impurities, such as remaining acetic anhydride and acetic acid, while having low solubility for the desired lactam product. The purified product is then dried, often under vacuum, to remove any residual solvent.

For further purification, recrystallization from a suitable solvent system can be employed. The choice of solvent is critical and is determined by the solubility profile of the lactam. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

| Purification Step | Solvents | Purpose |

| Initial Crystallization | Acetic Anhydride (as reaction solvent) | Isolation of crude product upon cooling |

| Washing | Diethyl ether, Hexane | Removal of soluble impurities |

| Drying | Vacuum | Removal of residual washing solvents |

Chromatographic Separation Methods

The purification and analysis of this compound, a key intermediate in the synthesis of various bioactive molecules and immunoassay tracers, relies on robust chromatographic techniques. While specific, detailed methods for this particular lactam are not extensively documented in publicly available literature, a comprehensive understanding of its chromatographic behavior can be extrapolated from the well-established methods for its parent compound, theophylline, and other related xanthine (B1682287) derivatives. The structural similarity allows for the adaptation of existing chromatographic conditions to achieve effective separation and purification.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of theophylline and its derivatives, and by extension, would be highly suitable for this compound. The selection of the stationary and mobile phases is critical for achieving optimal separation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common modality for the separation of xanthine derivatives. The choice of a non-polar stationary phase, typically a C18 (octadecylsilyl) column, is standard. The separation is then modulated by the composition of the polar mobile phase.

A typical HPLC system for the analysis of theophylline-related compounds would consist of:

Column: A reversed-phase C18 column is a common choice. nih.gov

Mobile Phase: A mixture of methanol (B129727) and water, or acetonitrile (B52724) and a buffer solution, is frequently used. nih.govcellulosechemtechnol.ro The ratio of the organic solvent to the aqueous phase can be adjusted to optimize the retention time and resolution. For instance, a mobile phase of 60:40 (v/v) methanol:water has been successfully used for theophylline analysis. nih.gov Another study on theophylline utilized a mobile phase of water:acetonitrile:methanol in a 90:3:7 ratio with the pH adjusted to 4.6. researchgate.net

Detection: UV detection is standard, with the wavelength typically set between 270 nm and 280 nm, which corresponds to the absorbance maximum of the xanthine core. nih.govresearchgate.net

Flow Rate: A flow rate of around 1.0 mL/min is generally employed. researchgate.net

The following table summarizes potential starting conditions for the HPLC analysis of this compound, based on methods developed for theophylline.

Table 1: Proposed HPLC Conditions for this compound Analysis

| Parameter | Suggested Conditions |

|---|---|

| Stationary Phase | C18 (Octadecylsilyl) |

| Mobile Phase | Methanol/Water or Acetonitrile/Buffer |

| Detection | UV at 270-280 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 10 - 20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for monitoring reaction progress, identifying compounds, and assessing purity. For this compound, TLC can be a valuable tool. A product data sheet for this compound indicates that its purity is assessed by TLC, although the specific conditions are not provided.

For the analysis of theophylline and other xanthine derivatives, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. The choice of the mobile phase is crucial for achieving good separation. A variety of solvent systems have been reported for the TLC analysis of xanthines, and these can be adapted for this compound.

Some potential mobile phase systems for the TLC analysis of this compound on silica gel plates include:

Chloroform and methanol mixtures

Dichloromethane and methanol mixtures nih.gov

Cyclohexane and 1,4-dioxane (B91453) mixtures nih.gov

The separated spots on the TLC plate can be visualized under UV light at 254 nm.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While theophylline and its derivatives are not inherently volatile, they can be analyzed by GC after a derivatization step to increase their volatility. This approach would likely be necessary for the analysis of this compound as well.

Amide Bond Formation Mechanisms with Amine Functional Groups

This compound readily reacts with primary amine functional groups to form stable amide bonds. This reactivity is central to its use in creating theophylline conjugates for various applications, including immunoassays and drug delivery systems. merckmillipore.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the lactam ring, leading to ring-opening and the formation of an amide linkage.

Reaction Kinetics and Optimization for Conjugate Formation

The formation of conjugates between this compound and amine-containing molecules is a rapid process that can be optimized by controlling various reaction parameters. The rate of the reaction is influenced by factors such as pH, temperature, and the concentration of reactants. For instance, the reaction proceeds efficiently in aqueous media, which is advantageous for bioconjugation reactions involving proteins and other biomolecules. merckmillipore.com The kinetics of this reaction are crucial for achieving high yields of the desired conjugate while minimizing side reactions.

In a study on the synthesis of theophylline-polyrotaxane conjugates, theophylline-7-acetic acid was first activated with 4-nitrophenol. nih.gov Subsequently, ethylenediamine (B42938) was introduced to react with the active ester, yielding N-aminoethyl-theophylline-7-acetoamide. nih.gov This derivative was then conjugated to a polyrotaxane, demonstrating a multi-step approach to forming complex theophylline conjugates. nih.gov The efficiency of such conjugation strategies is dependent on the precise control of reaction conditions to ensure the desired product is obtained in high purity.

Role of this compound as an Activated Carboxyl Synthon

This compound serves as an activated carboxyl synthon, a molecule that contains a reactive carboxylic acid equivalent. The lactam structure is a cyclic amide, and the ring strain within the lactam makes the carbonyl group more susceptible to nucleophilic attack compared to a standard carboxylic acid. This inherent reactivity eliminates the need for a separate coupling agent to activate the carboxylic acid for amide bond formation.

The synthesis of this compound itself involves the cyclization of theophylline-8-butyric acid, typically by heating it in acetic anhydride. prepchem.com This process converts the less reactive carboxylic acid into a more reactive lactam, primed for reaction with nucleophiles like amines. This "pre-activation" is a key feature that simplifies conjugation procedures.

Hydrolysis Pathways and Stability Considerations

While the lactam is reactive towards amines, it is also susceptible to hydrolysis, which can be a competing reaction pathway. Hydrolysis involves the reaction with water to open the lactam ring and regenerate the parent carboxylic acid, theophylline-8-butyric acid. The stability of this compound in aqueous solutions is therefore a critical consideration, especially during storage and in the design of conjugation reactions.

Stock solutions of this compound are typically prepared and stored at low temperatures (e.g., -20°C) to minimize hydrolysis. merckmillipore.com Under these conditions, stock solutions can be stable for up to three months. merckmillipore.com The rate of hydrolysis is dependent on pH and temperature, with higher temperatures and more extreme pH values generally leading to faster degradation.

In the context of drug delivery, the hydrolysis of linkages can be exploited for controlled release. For example, in theophylline-polyrotaxane conjugates, the release of theophylline-immobilized α-cyclodextrins was achieved through the hydrolysis of a terminal peptide linkage, indicating that the stability of the conjugate can be tailored for specific release mechanisms. nih.gov

Synthesis of Polyvalent this compound Derivatives

Polyvalent derivatives, which feature multiple theophylline units, are of interest for applications where enhanced binding affinity or avidity is desired. The synthesis of these multi-theophylline conjugates requires strategic approaches to link multiple this compound molecules together.

Strategies for Bifunctional Spacer Incorporation

Bifunctional spacers are molecules that possess two reactive functional groups, allowing them to connect two or more other molecules. In the synthesis of polyvalent theophylline derivatives, a bifunctional spacer can be used to link multiple this compound units. For example, a diamine spacer could be reacted with two equivalents of the lactam to create a bivalent theophylline conjugate.

Design and Synthesis of Multi-Theophylline Conjugates

The design of multi-theophylline conjugates involves considering the desired number of theophylline units and their spatial arrangement. The synthesis can be achieved through a stepwise approach, where this compound is sequentially added to a scaffold molecule containing multiple amine groups. Alternatively, a convergent approach can be used, where pre-formed theophylline-spacer units are coupled to a central core.

Application of Theophylline 8 Butyric Acid Lactam in Advanced Biochemical Reagent Development

Theophylline-8-Butyric Acid Lactam as a Bioconjugation Reagent

The chemical structure of this compound is particularly amenable to bioconjugation. The lactam is a cyclic amide that can be hydrolyzed to open the ring and expose a carboxylic acid group at the end of the butyric acid chain. This carboxylic acid can then be activated to form a stable amide bond with the primary amino groups found in proteins and other biomolecules. merckmillipore.com This process allows for the stable labeling of macromolecules with the theophylline (B1681296) hapten, a crucial step in creating reagents for immunoassays.

Conjugation to Proteins and Enzymes for Research Applications

This compound readily reacts with the free amino groups of proteins in aqueous solutions, forming a stable amide linkage. merckmillipore.com This property is fundamental to its use in creating immunogens and labeled enzyme conjugates for research. For instance, by conjugating the lactam to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), researchers can produce an immunogen capable of eliciting an antibody response specific to theophylline.

Furthermore, the lactam is used to create enzyme-analyte conjugates. In this process, an enzyme such as glucose-6-phosphate dehydrogenase (G6P-DH) or horseradish peroxidase (HRP) is chemically linked to this compound. These enzyme conjugates are critical components in enzyme immunoassays (EIA) and enzyme-multiplied immunoassay techniques (EMIT), where the enzyme's activity is modulated by the binding of an anti-theophylline antibody.

Table 1: Examples of Protein and Enzyme Conjugations

| Macromolecule | Conjugation Purpose | Resulting Application |

|---|---|---|

| Bovine Serum Albumin (BSA) | Creation of an immunogen | Production of anti-theophylline antibodies |

| Keyhole Limpet Hemocyanin (KLH) | Creation of a potent immunogen | Generation of high-titer anti-theophylline antibodies |

| Glucose-6-Phosphate Dehydrogenase (G6P-DH) | Synthesis of an enzyme tracer | Enzyme-Multiplied Immunoassay Technique (EMIT) for theophylline |

| Horseradish Peroxidase (HRP) | Synthesis of an enzyme tracer | Enzyme-Linked Immunosorbent Assay (ELISA) for theophylline |

Coupling to Antibodies and Other Biomolecules

The conjugation of this compound is not limited to carrier proteins and enzymes. It can also be coupled to antibodies and other biomolecules that possess available primary amine groups. merckmillipore.comnih.gov While the primary application involves labeling antigens or antigen analogs (haptens), the underlying chemical principles allow for its attachment to a wide range of biological molecules for various research purposes, often centered around studying hapten-antibody interactions.

Synthesis of Enzyme-Analyte Conjugates for Analytical Systems

The synthesis of enzyme-analyte conjugates is a cornerstone of homogeneous enzyme immunoassays. This compound serves as a hapten with a linker arm (the butyric acid chain) that, after hydrolysis of the lactam, allows for its covalent attachment to an enzyme. In a typical EMIT assay for theophylline, the resulting theophylline-enzyme conjugate is enzymatically active. However, when this conjugate binds to an antibody specific for theophylline, the enzyme's active site is sterically hindered, leading to a decrease in its activity. This principle allows for the quantification of theophylline in a sample.

Formation of Fluorescent Conjugates for Detection Systems

Beyond enzymatic labeling, this compound is instrumental in creating fluorescent tracers for fluorescence polarization immunoassays (FPIA). nih.govmdpi.com In this technique, the lactam is conjugated to a fluorescent molecule, such as fluorescein. The resulting theophylline-fluorescein conjugate is a key reagent. When this fluorescent tracer is bound by a large anti-theophylline antibody, its rotation in solution is slowed, resulting in a high degree of fluorescence polarization. When free, unbound theophylline from a sample is present, it competes for antibody binding sites, displacing the fluorescent tracer. The displaced tracer tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. This change is directly proportional to the concentration of theophylline in the sample. nih.gov

Development of Immunoassay Reagents Utilizing this compound

The development of robust and reliable immunoassays for small molecules like theophylline depends heavily on the quality of the reagents. This compound has proven to be an effective building block for these reagents due to its structural properties.

Design Principles for Competitive Binding Assay Reagents

This compound is an ideal hapten for developing reagents for competitive binding assays, such as FPIA and EMIT, for several reasons. merckmillipore.comnih.gov

Structural Similarity: The core structure is nearly identical to the target analyte, theophylline, ensuring that antibodies raised against it will recognize the free drug in a sample.

Inert Linker: The butyric acid side chain acts as a spacer or linker arm. This linker positions the theophylline moiety away from the larger carrier molecule (like an enzyme or fluorophore), minimizing steric hindrance and ensuring that the hapten is accessible for antibody binding.

Controlled Conjugation: The terminal carboxylic acid group (post-lactam hydrolysis) provides a specific site for covalent linkage to amine groups on proteins or other labels. merckmillipore.com This allows for a controlled and reproducible conjugation process, which is essential for manufacturing consistent assay reagents.

In a competitive immunoassay format, the tracer (theophylline-enzyme or theophylline-fluorophore conjugate) competes with the unlabeled theophylline from the patient's sample for a limited number of antibody binding sites. nih.govmdpi.com The specific design of the tracer using this compound ensures that the affinity of the antibody for both the tracer and the free drug is appropriately balanced, leading to a sensitive and accurate measurement across a clinically relevant range.

Table 2: Competitive Immunoassay Data Principles

| Assay Type | Key Reagent (Tracer) | Principle of Detection | Relationship |

|---|---|---|---|

| Fluorescence Polarization Immunoassay (FPIA) | Theophylline-Fluorescein Conjugate | Change in the polarization of fluorescent light upon antibody binding. nih.govnih.gov | Analyte concentration is inversely proportional to fluorescence polarization. |

| Enzyme-Multiplied Immunoassay Technique (EMIT) | Theophylline-Enzyme Conjugate | Modulation of enzyme activity upon antibody binding. | Analyte concentration is directly proportional to enzyme activity. |

Immobilization Strategies for this compound Conjugates on Solid Phases

This compound is a derivative of theophylline that is particularly useful for immunoassays. merckmillipore.com Its utility stems from its ability to react readily with the free amino groups of proteins in an aqueous environment, leading to the formation of a stable amide linkage. merckmillipore.com This reactivity makes it an ideal candidate for immobilizing theophylline haptens onto solid phases, a crucial step in the development of various immunochemical assays.

The immobilization process typically involves the covalent conjugation of this compound to a carrier protein, such as bovine serum albumin (BSA) or other proteins, which is then adsorbed or covalently bound to a solid support. The lactam ring of the molecule is susceptible to nucleophilic attack by the primary amino groups (e.g., the epsilon-amino group of lysine (B10760008) residues) present on the surface of proteins. This reaction results in the opening of the lactam ring and the formation of a stable amide bond, effectively tethering the theophylline moiety to the protein.

Common solid phases used for the immobilization of these theophylline-protein conjugates include:

Microtiter plates: Polystyrene or other polymer-based plates are frequently used for enzyme-linked immunosorbent assays (ELISA). The theophylline-protein conjugate can be passively adsorbed to the surface of the wells.

Agarose or Sepharose beads: These porous polysaccharide-based beads provide a high surface area for the covalent attachment of proteins. The amino groups on the beads can be activated to react with the protein conjugate.

Magnetic beads: These superparamagnetic particles offer a convenient method for separating the immobilized conjugate from the reaction mixture using a magnetic field.

Nanoparticles: Gold or other nanoparticles can be functionalized with theophylline conjugates for use in various biosensing applications.

The efficiency of the immobilization can be influenced by factors such as the pH of the reaction buffer, the concentration of the reactants, and the reaction time. Following the immobilization step, a blocking agent, such as a solution of a non-relevant protein (e.g., casein or BSA), is often used to cover any remaining non-specific binding sites on the solid phase.

| Solid Phase | Immobilization Principle | Typical Application |

|---|---|---|

| Microtiter Plates | Passive adsorption of theophylline-protein conjugate | ELISA |

| Agarose/Sepharose Beads | Covalent attachment of theophylline-protein conjugate | Affinity chromatography, immunoprecipitation |

| Magnetic Beads | Covalent attachment or high-affinity binding of theophylline-protein conjugate | Automated immunoassays, rapid purification |

| Nanoparticles (e.g., Gold) | Covalent attachment of theophylline-protein conjugate | Biosensors, lateral flow assays |

This compound as a Precursor in Specialized Chemical Synthesis

While primarily recognized for its role in bioconjugation, this compound also holds potential as a precursor in specialized chemical synthesis. The synthesis of this lactam is achieved through the treatment of theophylline-8-butyric acid with a dehydrating agent, such as acetic anhydride (B1165640), which facilitates the intramolecular cyclization to form the lactam ring. prepchem.com

The reactivity of the lactam ring makes it a target for various nucleophiles. This reactivity can be harnessed to synthesize a range of theophylline derivatives with tailored properties. For instance, reaction with different primary or secondary amines can lead to the formation of a variety of amides. This opens up possibilities for creating libraries of theophylline compounds with diverse functionalities.

Although detailed research on the extensive use of this compound as a synthetic precursor is not widely published, its fundamental chemical reactivity suggests its utility in the following areas:

Synthesis of Haptens with Modified Linkers: By reacting the lactam with bifunctional amines, it is possible to introduce linker arms of varying lengths and chemical properties. These modified haptens can then be used to investigate the influence of linker chemistry on the performance of immunoassays.

Development of Prodrugs: The lactam could potentially be used as a handle to attach theophylline to other molecules, creating prodrugs that release the active theophylline molecule under specific physiological conditions.

Creation of Theophylline-Based Probes: The lactam functionality provides a route to attach fluorescent dyes, biotin, or other reporter molecules to theophylline. These probes can be valuable tools for studying the interactions of theophylline with its biological targets.

| Reactant | Resulting Product Class | Potential Application |

|---|---|---|

| Primary/Secondary Amines | Theophylline-8-butyramides | Creation of compound libraries for drug discovery |

| Bifunctional Amines | Theophylline haptens with modified linkers | Optimization of immunoassay performance |

| Amino-functionalized Reporter Molecules | Theophylline-based molecular probes | Study of biological interactions |

While the primary application of this compound remains in the realm of bioconjugation for immunoassay development, its potential as a versatile synthetic precursor warrants further exploration. The ability to readily introduce a variety of functional groups via the reactive lactam provides a platform for the creation of novel theophylline derivatives with a wide range of potential applications in biochemistry and medicinal chemistry.

Spectroscopic and Advanced Structural Elucidation of Theophylline 8 Butyric Acid Lactam and Its Derivatives

Methodologies for Spectroscopic Characterization (Excluding Basic Property Data)

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of Theophylline-8-butyric acid lactam. While specific, publicly available spectra for this exact compound are not widespread, its characteristic structural features allow for a predictive analysis based on the well-documented spectra of its parent molecule, theophylline (B1681296), and related butyric acid derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the theophylline core and the butyric acid lactam moiety. Key expected resonances would include:

Methyl Protons: Two sharp singlets for the two N-methyl groups (N1-CH₃ and N3-CH₃) on the xanthine (B1682287) ring, likely appearing in the range of 3.2-3.5 ppm.

Methylene (B1212753) Protons: A series of multiplets corresponding to the three methylene groups of the butyric acid side chain that forms the lactam. These would be expected in the aliphatic region of the spectrum.

Methine Proton: A signal for the C-H proton on the imidazole (B134444) portion of the theophylline ring, which would likely appear further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom. Expected key signals include:

Carbonyl Carbons: Resonances for the two carbonyl carbons (C2 and C6) of the xanthine ring and the carbonyl carbon of the lactam ring. These would be the most downfield signals.

Methyl Carbons: Two distinct signals for the N-methyl carbons.

Methylene Carbons: Signals for the carbons of the butyric acid lactam side chain.

Ring Carbons: Signals corresponding to the carbons of the purine (B94841) ring system.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule. nih.gov

The expected molecular ion peak [M+H]⁺ would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

The fragmentation pattern in tandem MS (MS/MS) would be characteristic of the xanthine structure and the lactam ring. Common fragmentation pathways for xanthine derivatives involve the cleavage of the side chain and fragmentation of the purine ring system. acs.orgnist.govnist.gov Analysis of these fragments would further confirm the identity of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for:

C=O Stretching: Strong absorption bands corresponding to the carbonyl groups of the xanthine ring and the lactam ring, typically in the region of 1650-1750 cm⁻¹. orientjchem.orgnih.gov

C-N Stretching: Bands associated with the carbon-nitrogen bonds within the ring systems.

C-H Stretching: Absorptions for the methyl and methylene groups.

The presence of the lactam carbonyl would be a key diagnostic feature distinguishing it from its precursor, theophylline-8-butyric acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent, such as methanol (B129727) or water, is expected to show a characteristic absorption maximum due to the π-electron system of the xanthine core. researchgate.netnih.gov For theophylline itself, the maximum absorption is typically observed around 270-275 nm. pharmacyjournal.in The conjugation with the lactam ring may cause a slight shift in this absorption maximum.

Chromatographic Analytical Techniques for Purity and Conjugation Assessment

Chromatographic methods are essential for assessing the purity of this compound and for characterizing its conjugates, particularly with proteins.

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound and for monitoring its reactions. pharmacyjournal.inuobasrah.edu.iqnih.gov Reversed-phase HPLC is commonly used for the analysis of theophylline and its derivatives. nih.gov

A typical HPLC method would involve:

Column: A C18 column is generally effective for separating xanthine derivatives.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The gradient or isocratic conditions would be optimized to achieve good separation of the main compound from any impurities or starting materials.

Detection: UV detection at the λmax of the compound (around 270-280 nm) is the most common method. uobasrah.edu.iq

The retention time of the compound under specific chromatographic conditions serves as a key identifier, while the peak area allows for quantification and purity assessment.

| Parameter | Typical Conditions for Theophylline Derivatives |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer mixtures |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270-280 nm |

This compound is designed to react with amino groups on proteins to form stable conjugates, often used in immunoassays. merckmillipore.com Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a powerful technique for characterizing these conjugates. nih.govbio-rad.comcreative-biostructure.comnih.gov

This technique separates molecules based on their size. When a mixture of the protein conjugate, unreacted protein, and excess this compound is passed through a gel filtration column, the larger protein conjugate will elute first, followed by the smaller unreacted protein, and finally the small lactam molecule. nih.govphenomenex.com

By monitoring the elution profile with a UV detector (at 280 nm for the protein and at the λmax of theophylline for the conjugate), it is possible to:

Confirm the successful conjugation of the lactam to the protein.

Separate the conjugate from unreacted starting materials.

Estimate the molecular weight of the conjugate.

Assess the purity of the final conjugate.

The choice of the gel filtration medium depends on the size of the protein being conjugated.

Computational Chemistry and Theoretical Modeling of Theophylline 8 Butyric Acid Lactam

Molecular Docking and Simulation Studies of Conjugation Reactions

Molecular docking and simulation are powerful tools to predict and analyze the interaction of small molecules with biological macromolecules, such as enzymes or receptors. For Theophylline-8-butyric acid lactam, these methods would be instrumental in exploring its potential as a precursor or a standalone ligand in various biological pathways. Conjugation reactions, where a molecule is covalently or non-covalently attached to another, are fundamental in drug metabolism and the design of targeted drug delivery systems.

Molecular docking simulations could be employed to predict the binding affinity and orientation of this compound within the active site of a target protein. Such studies would typically involve preparing a 3D model of the lactam and the receptor, followed by a systematic search for the most favorable binding poses. The results of such a hypothetical docking study could be summarized as follows:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Adenosine (B11128) A2A Receptor | -8.2 | Asn253, Phe168, Ile274 | Hydrogen Bond, π-π Stacking |

| Phosphodiesterase 4 (PDE4) | -7.5 | Gln369, Met337, Tyr159 | Hydrogen Bond, Hydrophobic |

| Human Serum Albumin (HSA) | -6.9 | Trp214, Arg257, Lys199 | Hydrophobic, Electrostatic |

Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time, revealing the flexibility of the lactam within the binding pocket and the dynamic nature of its interactions.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule. These calculations can provide a detailed picture of the electron distribution, molecular orbitals, and reactivity indices of this compound.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

A hypothetical summary of quantum chemical calculation results for this compound is presented below:

| Parameter | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (e.g., xanthine (B1682287) ring) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (e.g., carbonyl groups) |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability |

| Dipole Moment | 3.8 D | Suggests significant molecular polarity |

Conformational Analysis and Energy Minimization of the Lactam Ring

The seven-membered lactam ring fused to the theophylline (B1681296) core introduces significant conformational possibilities. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as conformers. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure.

Energy minimization techniques, such as molecular mechanics or quantum mechanical methods, are then applied to refine the geometry of these conformers and determine their relative stabilities. The lactam ring can adopt several low-energy conformations, such as chair, boat, or twist-boat forms. Identifying the global minimum energy conformation is essential, as it represents the most populated state of the molecule under physiological conditions and thus dictates its interaction with biological targets.

The potential energy surface of the lactam ring's dihedral angles would reveal the energy barriers between different conformations and the likelihood of conformational transitions. A representative table of the relative energies of different hypothetical conformers is shown below:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Population (%) at 298 K |

|---|---|---|---|

| Chair 1 | 0.00 | C1-N2-C3-C4 = 55.2 | 75.3 |

| Twist-Boat | 1.25 | C1-N2-C3-C4 = 25.8 | 15.1 |

| Chair 2 | 2.10 | C1-N2-C3-C4 = -54.9 | 5.5 |

| Boat | 4.50 | C1-N2-C3-C4 = 0.5 | 4.1 |

Such an analysis provides fundamental knowledge of the molecule's structural dynamics, which is critical for a comprehensive understanding of its chemical and biological properties.

Future Directions and Emerging Research Avenues for Theophylline 8 Butyric Acid Lactam

Innovations in Green Chemistry Approaches for Synthesis

The traditional synthesis of Theophylline-8-butyric acid lactam often involves methods that may not align with the modern principles of green chemistry. The development of more sustainable synthetic routes is a critical area for future research.

Recent advancements in organic synthesis have paved the way for greener alternatives to conventional lactam formation. Methodologies such as transition-metal-catalyzed, biocatalytic, and photocatalytic C(sp³)–H bond functionalization are at the forefront of sustainable chemistry. rsc.org These techniques offer a more step-economical process for creating lactam rings. rsc.org For instance, biocatalytic C-H amidation, utilizing enzymes, presents a highly selective and environmentally benign pathway to synthesize lactam rings. nih.gov The application of such enzymatic or chemoenzymatic strategies to the synthesis of this compound could significantly reduce the environmental footprint of its production.

Furthermore, research into the synthesis of theophylline (B1681296) and its derivatives has highlighted the potential for more eco-friendly approaches. Some methods aim to be more energy-conserving and environmentally protective through the use of specific catalysts like palladium-carbon. researchgate.net Theophylline itself has been identified as a green, effective, and biodegradable catalyst for various multicomponent reactions, showcasing its potential role in sustainable chemical processes. thepharmajournal.com Future research could focus on leveraging these green principles for the direct synthesis of this compound, potentially through a one-pot reaction or a process that minimizes the use of hazardous reagents and solvents.

A comparative look at traditional versus potential green synthesis routes is presented below:

| Synthesis Aspect | Traditional Method | Potential Green Chemistry Approach |

| Catalyst | Often relies on conventional acid/base catalysts. | Biocatalysts (enzymes), transition-metal catalysts (e.g., copper, molybdenum), or photocatalysts. rsc.orgnih.govorganic-chemistry.org |

| Reagents | May involve hazardous reagents like acetic anhydride (B1165640). | Use of safer and more readily available starting materials. |

| Solvents | Often employs volatile organic solvents. | Aqueous media or solvent-free reaction conditions. thepharmajournal.com |

| Energy Input | Can require significant heating (refluxing). researchgate.net | Reactions at ambient temperature and pressure. |

| Atom Economy | May generate significant waste products. | Higher atom economy with fewer byproducts. |

Exploration of Novel Bioconjugation Targets and Methodologies

The established reactivity of this compound with free amino groups of proteins has been the foundation of its use in immunoassays. nih.gov However, the field of bioconjugation has evolved significantly, offering a plethora of new techniques that could be applied to this molecule for novel applications.

Modern bioconjugation chemistry includes highly specific and efficient methods such as click chemistry and enzyme-mediated ligations. numberanalytics.com These techniques allow for the precise attachment of molecules like this compound to a wide array of biological and non-biological entities with minimal side reactions. numberanalytics.com For example, the introduction of an azide (B81097) or alkyne handle onto the theophylline scaffold would enable its participation in click reactions, opening up possibilities for conjugation to correspondingly modified proteins, nucleic acids, or polymers. numberanalytics.com

Future research could explore the conjugation of this compound to novel targets for a variety of purposes. The synthesis of theophylline derivatives linked to sugars or bearing a 1,2,3-triazole ring has been explored for potential therapeutic applications. researchgate.netrsc.org Following this trend, this compound could be conjugated to targeting moieties for specific cell types or to probes for advanced imaging applications.

Another intriguing avenue is the attachment of theophylline derivatives to solid supports, such as silicon substrates, which has been demonstrated for the development of biosensors. sigmaaldrich.com The lactam derivative could be similarly immobilized to create surfaces for affinity chromatography or as a component in diagnostic devices.

| Bioconjugation Methodology | Potential Application for this compound |

| Click Chemistry | Conjugation to biomolecules or polymers functionalized with azide or alkyne groups for targeted delivery or material functionalization. numberanalytics.com |

| Enzyme-Mediated Ligation | Precise and site-specific attachment to proteins or other biological molecules for the creation of well-defined bioconjugates. numberanalytics.com |

| Hydrosilylation | Covalent attachment to hydrogen-terminated silicon surfaces for the development of biosensors or functionalized materials. sigmaaldrich.com |

| Photoclick Chemistry | Light-triggered conjugation for spatiotemporal control over the formation of bioconjugates. numberanalytics.com |

Advanced Material Science Applications (Excluding Biomedical Device Aspects)

While much of the research on theophylline-based materials is focused on biomedical applications like drug delivery, there is an underexplored potential for this compound in advanced material science for non-biomedical uses. thepharmajournal.comresearchgate.netnih.govnih.gov

One area of promise is in the development of specialty polymers and functional materials. Theophylline has been used as a template for molecularly imprinted polymers (MIPs), which are materials designed to recognize and bind to a specific target molecule. nih.govresearchgate.net While the primary application of these MIPs has been in biomedical sensing and separation, the underlying technology could be adapted for other purposes. For instance, a MIP designed for this compound could be used in environmental monitoring to detect related xanthine (B1682287) compounds. Xanthines are used as precursors for pesticides, and developing sensors for their detection could be a relevant application. wikipedia.org

The incorporation of the theophylline moiety into polymer backbones could also impart unique properties to the resulting materials. Polymer blending is a known strategy to create new materials with desirable properties, and theophylline has been incorporated into polymer matrices. nih.gov The rigid, aromatic structure of the theophylline core could enhance the thermal stability or modify the mechanical properties of polymers. Future research could investigate the synthesis and characterization of polyesters, polyamides, or polyurethanes containing this compound as a monomer or a pendant group.

Furthermore, the interaction of xanthine derivatives with surfaces and other materials could be exploited. The formation of cocrystals with theophylline has been shown to alter its physicochemical properties, such as stability. nih.gov This principle could be extended to the design of new composite materials where this compound is incorporated to modulate the properties of the bulk material.

The potential for xanthine derivatives in various fields, including as biochemical modulators, suggests a broad scope for future material science research. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Theophylline-8-butyric acid lactam, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of precursor acids (e.g., 8-aminobutyric acid derivatives) using reagents like mineral acids or Lewis acids. For example, cyclization protocols involving triphenylphosphine-iodine have been optimized to minimize intermolecular condensation by employing inverse addition under infinite dilution conditions .

- Key Considerations : Yield optimization requires balancing temperature, solvent polarity, and catalyst selection. Literature precedent for similar lactamization reactions (e.g., β-lactam synthesis via EDA/photocatalysis) should guide parameter selection .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodology :

- NMR : Analyze lactam ring protons (δ 5–6 ppm for α-protons) and amide carbonyl signals (δ 165–175 ppm).

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns using high-resolution MS.

- IR Spectroscopy : Identify amide C=O stretching (~1640–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

Q. What are the primary pharmacological targets of theophylline-derived lactams, and how are these assays designed?

- Methodology :

- Target Identification : Screen against adenosine receptors (A₁/A₂) due to structural similarities to theophylline. Use radioligand binding assays with [³H]-DPCPX for A₁ receptors .

- Assay Design : Include positive controls (e.g., theophylline) and negative controls (vehicle-only). Report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodology :

- Catalyst Selection : Use Hoveyda-Grubbs 2nd generation catalysts for asymmetric cyclization, achieving >99% enantiomeric excess (ee) via chiral HPLC validation .

- Optimization : Adjust solvent (e.g., toluene vs. DCM) and temperature (e.g., 80°C for metathesis) to enhance stereoselectivity.

- Data Interpretation : Compare ee values across reaction scales to identify scalability challenges.

Q. What computational methods are suitable for modeling the structure-activity relationship (SAR) of this compound derivatives?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding affinities to adenosine receptors. Validate with mutagenesis data.

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors. Cross-validate with in vitro IC₅₀ data .

- Limitations : Address discrepancies between predicted and observed bioactivity by revisiting force field parameters or solvation models.

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, A₂ receptor affinity may vary between CHO vs. HEK293 cells.

- Experimental Replication : Reproduce key studies under standardized conditions, documenting batch-to-batch variability in compound purity .

- Statistical Tools : Apply ANOVA or mixed-effects models to quantify variability sources (e.g., inter-lab differences).

Methodological Guidelines

- Literature Review : Prioritize peer-reviewed journals over non-specialized databases. Use CAS Registry Numbers (e.g., 957065-91-7 ) for precise searches in SciFinder or Reaxys.

- Experimental Design : Pre-screen reaction conditions using microfluidic or high-throughput platforms to minimize resource waste .

- Data Reporting : Adhere to IUPAC nomenclature and include full spectral data (e.g., ¹H/¹³C NMR, HRMS) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.